1-Chloro-3-(2-nitrovinyl)benzene
Overview
Description
1-Chloro-3-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6ClNO2 It is characterized by a benzene ring substituted with a chlorine atom and a nitrovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-nitrovinyl)benzene can be synthesized through the reaction of 3-chlorobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solvent. The general reaction scheme is as follows: [ \text{3-Chlorobenzaldehyde} + \text{Nitromethane} \xrightarrow{\text{NaOH, EtOH}} \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the chlorine atom directs incoming electrophiles to the meta position relative to the nitrovinyl group.
Reduction: The nitrovinyl group can be reduced to an amine or other functional groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrovinyl group, to form nitro compounds or other oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles at the meta position.
Reduction: Amino derivatives or other reduced forms of the nitrovinyl group.
Oxidation: Oxidized derivatives of the nitrovinyl group.
Scientific Research Applications
1-Chloro-3-(2-nitrovinyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through its functional groups. The nitrovinyl group can participate in redox reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity. The pathways involved often include electrophilic aromatic substitution and reduction-oxidation processes.
Comparison with Similar Compounds
- 1-Chloro-2-(2-nitrovinyl)benzene
- 1-Chloro-4-(2-nitrovinyl)benzene
- 3-Chloro-2-nitrostyrene
Uniqueness: 1-Chloro-3-(2-nitrovinyl)benzene is unique due to the specific positioning of the chlorine and nitrovinyl groups on the benzene ring, which influences its chemical reactivity and potential applications. The meta positioning of the chlorine atom relative to the nitrovinyl group provides distinct electronic and steric effects compared to its isomers.
Properties
IUPAC Name |
1-chloro-3-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQRAWTWDNHGBS-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879306 | |
Record name | 3-CHLORO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-35-2, 37888-03-2 | |
Record name | 3-CHLORO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37888-03-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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